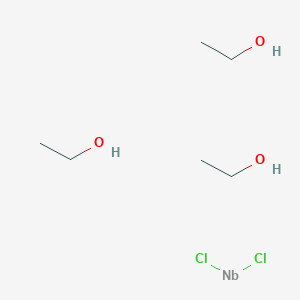
Ethanol--dichloroniobium (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol–dichloroniobium (3/1) is a coordination compound consisting of ethanol and dichloroniobium in a 3:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanol–dichloroniobium (3/1) typically involves the reaction of niobium pentachloride with ethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction can be represented as:
NbCl5+3C2H5OH→NbCl2(C2H5O)3+2HCl
Industrial Production Methods: Industrial production of ethanol–dichloroniobium (3/1) involves scaling up the laboratory synthesis process. This includes using larger reactors, maintaining strict control over reaction conditions, and employing purification techniques such as distillation and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Ethanol–dichloroniobium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: It can be reduced to lower oxidation state niobium compounds.
Substitution: Ligand exchange reactions where ethanol ligands are replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents like tetrahydrofuran or dichloromethane.
Major Products:
Oxidation: Higher oxidation state niobium compounds.
Reduction: Lower oxidation state niobium compounds.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Ethanol–dichloroniobium (3/1) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, including high-performance ceramics and electronic components.
Mechanism of Action
The mechanism of action of ethanol–dichloroniobium (3/1) involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various substrates, facilitating catalytic reactions. The molecular pathways involved include:
Coordination to substrates: Enhancing reactivity and selectivity in catalytic processes.
Electron transfer: Mediating redox reactions through electron transfer mechanisms.
Comparison with Similar Compounds
Ethanol–dichlorotantalum (3/1): Similar in structure but with tantalum instead of niobium.
Ethanol–dichlorovanadium (3/1): Similar in structure but with vanadium instead of niobium.
Uniqueness: Ethanol–dichloroniobium (3/1) is unique due to its specific coordination chemistry and the properties imparted by niobium. Compared to its tantalum and vanadium analogs, it exhibits different reactivity and stability, making it suitable for specific applications in catalysis and materials science.
Properties
CAS No. |
5753-99-1 |
|---|---|
Molecular Formula |
C6H18Cl2NbO3 |
Molecular Weight |
302.01 g/mol |
IUPAC Name |
dichloroniobium;ethanol |
InChI |
InChI=1S/3C2H6O.2ClH.Nb/c3*1-2-3;;;/h3*3H,2H2,1H3;2*1H;/q;;;;;+2/p-2 |
InChI Key |
GZHSAAWIJPEJBP-UHFFFAOYSA-L |
Canonical SMILES |
CCO.CCO.CCO.Cl[Nb]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















